N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide
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Description
N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as DMS-53, is a synthetic compound with potential anti-cancer properties. This compound belongs to the class of sulfonamides and is structurally similar to other sulfonamide-based drugs used in cancer treatment.
Scientific Research Applications
Organic Synthesis and Catalysis
The sulfonamide group in this compound can serve as a versatile functional handle for synthetic chemistry. Researchers have used it in various ways:
- Transition Metal-Catalyzed Reactions : Employing it as a ligand or substrate in Suzuki–Miyaura cross-coupling reactions .
Materials Science and Crystal Engineering
The crystal structure of this compound has been studied, shedding light on its packing arrangement and intermolecular interactions . Applications include:
properties
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-6-24-16-13(10-18-17(19-16)25-7-2)20-26(21,22)15-9-8-14(23-5)11(3)12(15)4/h8-10,20H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYCANNYIYXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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